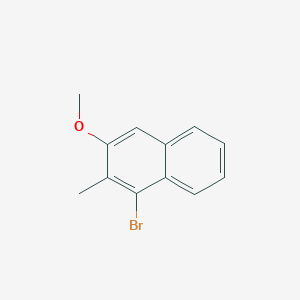
1-Bromo-3-methoxy-2-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-methoxy-2-methylnaphthalene is an organic compound with the molecular formula C12H11BrO It belongs to the class of bromonaphthalenes, which are derivatives of naphthalene substituted with a bromine atom
Métodos De Preparación
The synthesis of 1-Bromo-3-methoxy-2-methylnaphthalene typically involves bromination and methylation reactions. One common method is the bromination of 3-methoxy-2-methylnaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-3-methoxy-2-methylnaphthalene undergoes various chemical reactions, including:
-
Substitution Reactions: : It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
-
Oxidation Reactions: : The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide. This reaction is usually performed in acidic or basic conditions depending on the desired product.
-
Reduction Reactions: : The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Major products formed from these reactions include substituted naphthalenes, naphthoquinones, and reduced naphthalenes, which have various applications in organic synthesis and material science.
Aplicaciones Científicas De Investigación
1-Bromo-3-methoxy-2-methylnaphthalene has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds.
-
Medicine: : Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
-
Industry: : It is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure makes it useful in flame retardants and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-methoxy-2-methylnaphthalene depends on the specific application and the target molecule. In general, the bromine atom can act as an electrophile, facilitating various substitution and addition reactions. The methoxy group can participate in electron-donating interactions, stabilizing reaction intermediates and influencing the overall reactivity of the compound.
In biological systems, the compound may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved vary depending on the specific biological context and the derivative used.
Comparación Con Compuestos Similares
1-Bromo-3-methoxy-2-methylnaphthalene can be compared with other bromonaphthalenes and methoxynaphthalenes:
-
1-Bromo-2-methylnaphthalene: : Similar in structure but lacks the methoxy group, resulting in different reactivity and applications.
-
1-Bromo-2-methoxynaphthalene: : Similar but lacks the methyl group, affecting its physical and chemical properties.
-
2-Bromo-1-methoxynaphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H11BrO |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
1-bromo-3-methoxy-2-methylnaphthalene |
InChI |
InChI=1S/C12H11BrO/c1-8-11(14-2)7-9-5-3-4-6-10(9)12(8)13/h3-7H,1-2H3 |
Clave InChI |
FRRJQPFHMJGDTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
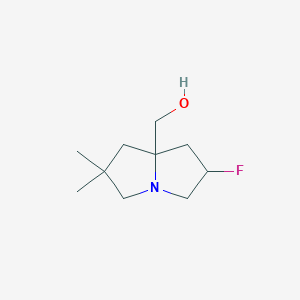
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
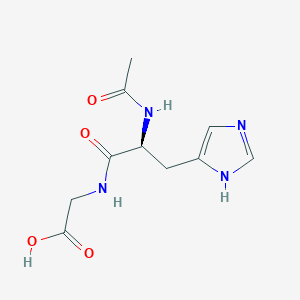

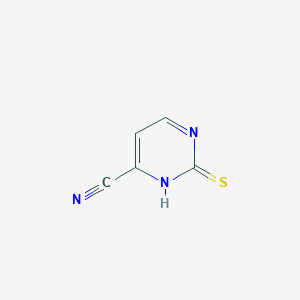
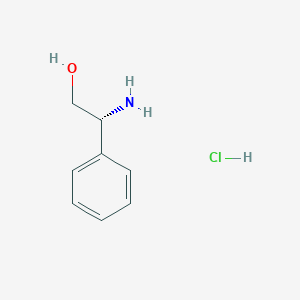
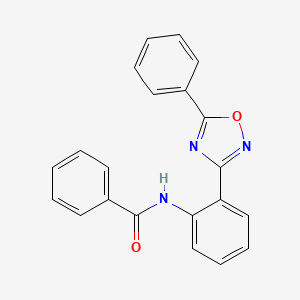
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
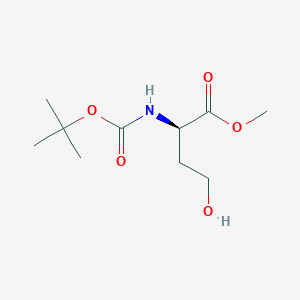
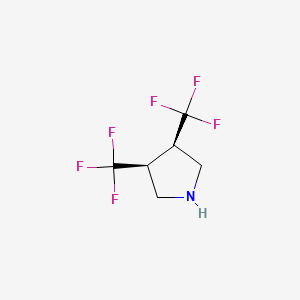
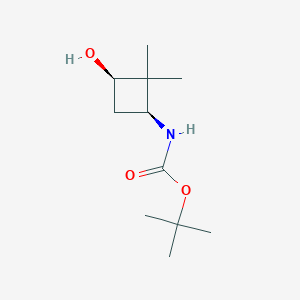
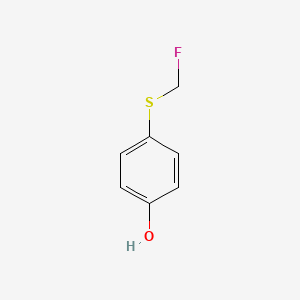
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
